![molecular formula C13H12N2O3 B14656162 N-(2-Cyano-3-ethoxyacryloyl)benzamide CAS No. 53762-12-2](/img/structure/B14656162.png)
N-(2-Cyano-3-ethoxyacryloyl)benzamide
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Overview
Description
N-(2-Cyano-3-ethoxyacryloyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, an ethoxy group, and an acrylamide moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-ethoxyacryloyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-ethoxyacryloyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-Cyano-3-ethoxyacryloyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-ethoxyacryloyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The cyano and ethoxy groups play a crucial role in its reactivity and interactions. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Cyano-benzamide: Known for its antimicrobial properties and used in early discovery research.
Uniqueness
N-(2-Cyano-3-ethoxyacryloyl)benzamide is unique due to the presence of both cyano and ethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
53762-12-2 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2-cyano-3-ethoxyprop-2-enoyl)benzamide |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-9-11(8-14)13(17)15-12(16)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3,(H,15,16,17) |
InChI Key |
PTUDQCRZXMSKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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